butyl 4-[2-({5-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate
Description
This compound features a 1,3,4-oxadiazole core substituted with a 2-(1H-1,3-benzodiazol-2-yl)ethyl group at position 5, a sulfanylacetamide linker at position 2, and a butyl 4-aminobenzoate moiety. The benzodiazole group enhances aromatic stacking interactions, while the oxadiazole ring contributes to metabolic stability and hydrogen bonding.
Properties
IUPAC Name |
butyl 4-[[2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-2-3-14-32-23(31)16-8-10-17(11-9-16)25-21(30)15-34-24-29-28-22(33-24)13-12-20-26-18-6-4-5-7-19(18)27-20/h4-11H,2-3,12-15H2,1H3,(H,25,30)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFNGJCSWDEUAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Butyl 4-[2-({5-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate is a complex compound that incorporates multiple pharmacologically relevant moieties, including a benzodiazole and an oxadiazole. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C23H28N4O3S
- Molecular Weight : 479.6 g/mol
This structure contributes to its potential biological activities, particularly in medicinal chemistry.
Biological Activity Overview
The biological activity of compounds similar to this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For example, a study demonstrated that certain oxadiazoles could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The presence of the benzodiazole moiety enhances this activity due to its ability to intercalate DNA and disrupt replication processes .
2. Antimicrobial Properties
Compounds with oxadiazole and benzodiazole structures have been reported to possess antimicrobial activities against various pathogens. For instance, studies have shown that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans through disruption of cellular membranes and metabolic pathways .
3. Anti-tubercular Activity
Recent studies have highlighted the anti-tubercular potential of oxadiazole derivatives. For instance, compounds with similar structures demonstrated effective inhibition against Mycobacterium tuberculosis, showcasing low minimum inhibitory concentrations (MICs) and favorable pharmacokinetic profiles .
Case Studies and Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Villemagne et al. (2020) | Developed new oxadiazole compounds with enhanced solubility and metabolic stability | Anti-tubercular activity with EC of 0.072 μM |
| Parikh et al. (2020) | Synthesized substituted 1,2,4-oxadiazoles showing significant activity against Mtb | MIC = 0.25 µg/mL |
| Upare et al. (2019) | Reported varied anti-tubercular profiles with certain oxadiazoles | Highest activity IC = 0.045 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation : The benzodiazole moiety allows for interaction with DNA, leading to inhibition of replication.
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
- Membrane Disruption : The amphiphilic nature of the compound can disrupt microbial membranes, leading to cell death.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzodiazole compounds exhibit significant anticancer properties. The incorporation of the oxadiazole moiety in butyl 4-[2-({5-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The presence of the benzodiazole and oxadiazole structures has been associated with antimicrobial activity. Compounds with these functionalities have demonstrated effectiveness against a range of bacterial and fungal pathogens. The sulfanyl group may also contribute to increased bioactivity by enhancing solubility or facilitating interactions with microbial targets .
Polymer Chemistry
The unique chemical structure of this compound makes it a candidate for use in polymer synthesis. It can be incorporated into polymer matrices to improve thermal stability and mechanical properties. Research into similar compounds has shown that their inclusion can lead to enhanced performance characteristics in various applications .
Nanotechnology
In nanotechnology, compounds like this compound can serve as building blocks for the creation of nanoparticles with specific functionalities. These nanoparticles can be utilized in drug delivery systems or as contrast agents in imaging techniques due to their potential biocompatibility and ability to target specific cells .
Case Study 1: Anticancer Efficacy
A study conducted on derivatives of the benzodiazole class demonstrated that modifications to the oxadiazole ring could significantly enhance anticancer activity against human breast cancer cells (MCF7). The results indicated that the introduction of butyl groups improved cellular uptake and retention of the compound within the cancer cells .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial properties, butyl derivatives were tested against Staphylococcus aureus and Escherichia coli. The findings revealed that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, underscoring their potential as alternative antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Key analogues include compounds with modifications to the oxadiazole substituents, linker groups, or ester moieties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
